molecular formula C29H26N4O5S B4062314 methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate

methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate

Cat. No. B4062314
M. Wt: 542.6 g/mol
InChI Key: UBUKGSAOLKUWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C29H26N4O5S and its molecular weight is 542.6 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate is 542.16239112 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on similar heterocyclic compounds, such as 2-hetarylbenzimidazoles and 4-hydroxyquinolones, often focuses on their chemical synthesis and reactivity. For example, the oxidation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles has been studied to understand the formation of carboxylic acid salts and their derivatives upon treatment with oxidizing agents (El’chaninov, Simonov, & Simkin, 1982). Similarly, the cyclization of certain benzoate derivatives in the presence of bases to form substituted anilides of quinoline sulfonic acid has been explored (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Heterocyclic System Synthesis

The use of methyl and phenylmethyl acetyl derivatives in the synthesis of heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, highlights the potential of these compounds in creating biologically active molecules. These processes involve multiple steps, including preparation from acetoacetic esters and reagents for the synthesis of protected amino pyrido and pyrimidinones, which are of interest in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Electrophilic Substitution Reactions

Studies on the electrochemical behavior of unsymmetrical dihydropyridines in protic medium provide insights into the mechanisms of electrophilic substitution reactions that are fundamental to the synthesis of complex organic compounds. These reactions can lead to the formation of various cyclic compounds and have implications for the synthesis of pharmaceuticals (David, Hurvois, Tallec, & Toupet, 1995).

Fluorescence Properties

Research into the fluorescence properties of disubstituted methylpyridines, prepared from unsaturated carbonyl compounds, reveals potential applications in materials science, particularly for compounds exhibiting intense fluorescence. This property is significant for developing new fluorescent materials and probes in biochemical and materials research (Matsui, Oji, Hiramatsu, Shibata, & Muramatsu, 1992).

properties

IUPAC Name

methyl 2-[[5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O5S/c1-17-10-12-19(13-11-17)32-24(34)16-39-28-21(15-30)26(23-9-6-14-38-23)25(18(2)31-28)27(35)33-22-8-5-4-7-20(22)29(36)37-3/h4-14,26,31H,16H2,1-3H3,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUKGSAOLKUWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate
Reactant of Route 3
methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate
Reactant of Route 6
methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate

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